2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1172411-61-8
VCID: VC4372925
InChI: InChI=1S/C16H15N3OS/c1-12-6-2-3-7-14(12)18-15(20)10-13-11-21-16(17-13)19-8-4-5-9-19/h2-9,11H,10H2,1H3,(H,18,20)
SMILES: CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)N3C=CC=C3
Molecular Formula: C16H15N3OS
Molecular Weight: 297.38

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide

CAS No.: 1172411-61-8

Cat. No.: VC4372925

Molecular Formula: C16H15N3OS

Molecular Weight: 297.38

* For research use only. Not for human or veterinary use.

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide - 1172411-61-8

Specification

CAS No. 1172411-61-8
Molecular Formula C16H15N3OS
Molecular Weight 297.38
IUPAC Name N-(2-methylphenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Standard InChI InChI=1S/C16H15N3OS/c1-12-6-2-3-7-14(12)18-15(20)10-13-11-21-16(17-13)19-8-4-5-9-19/h2-9,11H,10H2,1H3,(H,18,20)
Standard InChI Key JRALBYZIGDCVJV-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)N3C=CC=C3

Introduction

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide is a complex organic compound notable for its unique structural features, which include a thiazole moiety and a pyrrole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide typically involves multi-step synthetic routes that may include:

  • Formation of the thiazole ring through cyclization reactions involving appropriate precursors.

  • Introduction of the pyrrole moiety via electrophilic aromatic substitution or other coupling reactions.

  • Acetylation to form the final acetamide structure.

Optimized synthetic routes may utilize advanced techniques such as continuous flow reactors and purification methods to enhance yield and purity.

Biological Activity

Preliminary studies suggest that 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide exhibits significant biological activities, particularly as an enzyme inhibitor. Key findings include:

  • Antimicrobial Properties: The compound has shown potential against various bacterial strains, indicating its candidacy for further pharmacological investigation.

  • Anticancer Activity: Initial data suggest that it may inhibit specific protein kinases involved in cancer progression, thus modulating critical biological pathways.

Table: Biological Activities of Similar Compounds

Compound NameBiological Activity
2-(1H-pyrrol-1-yl)-1,3-thiazoleAntimicrobial properties
N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamineEnzyme inhibition properties
N-methyl-N-(4-methylthiazol)acetamideAntimicrobial properties

Mechanism of Action

The mechanism of action for 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide largely depends on its interactions with specific biological targets. It is hypothesized that the compound may:

  • Bind to active sites of enzymes or receptors involved in disease pathways.

  • Inhibit enzymatic activity, leading to decreased proliferation of cancer cells or pathogens.

Further studies are required to elucidate the detailed mechanisms and binding affinities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator